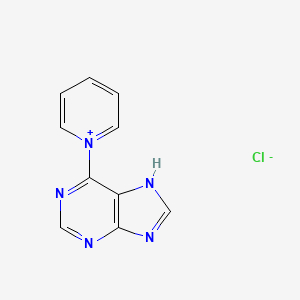
Pyridinium, 1-(1H-purin-6-yl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(1H-purin-6-yl)-, chloride is a chemical compound that belongs to the pyridinium class. It is characterized by the presence of a pyridinium ion bonded to a purine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(1H-purin-6-yl)-, chloride typically involves the reaction of pyridine with a purine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(1H-purin-6-yl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-(1H-purin-6-yl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(1H-purin-6-yl)-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-(2-amino-1H-purin-6-yl)-, chloride
- Pyridinium, 1-(2-chloro-1H-purin-6-yl)-, chloride
Uniqueness
Pyridinium, 1-(1H-purin-6-yl)-, chloride is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
52883-42-8 |
|---|---|
Molecular Formula |
C10H8ClN5 |
Molecular Weight |
233.66 g/mol |
IUPAC Name |
6-pyridin-1-ium-1-yl-7H-purine;chloride |
InChI |
InChI=1S/C10H8N5.ClH/c1-2-4-15(5-3-1)10-8-9(12-6-11-8)13-7-14-10;/h1-7H,(H,11,12,13,14);1H/q+1;/p-1 |
InChI Key |
BCTPHWLVRRJQCH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=NC=NC3=C2NC=N3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















